N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB-TAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Scientific Research Applications
Anticonvulsant Activity
This compound has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . The studies showed activity exclusively in the MES seizures especially for 3- (trifluoromethyl)anilide derivatives . Several molecules also showed activity in the 6-Hz screen which is an animal model of human partial and therapy-resistant epilepsy .
Acetylcholinesterase Inhibitors
A series of 2- (4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Among them, one compound exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicates that the compound was a selective AChE inhibitor .
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The hydrogen atoms bound to carbon and nitrogen atoms were placed in calculated positions and refined as riding model .
Mechanism of Action
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant activity .
Mode of Action
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide interacts with its target by binding to the neuronal voltage-sensitive sodium channels . This binding can modulate the activity of these channels, potentially inhibiting the rapid, repetitive firing of action potentials that is characteristic of seizure activity .
Biochemical Pathways
Its anticonvulsant activity suggests it may influence pathways involved in neuronal excitability and seizure generation .
Result of Action
The result of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide’s action is a reduction in seizure activity, as demonstrated in animal models of epilepsy . This suggests that the compound may have potential as a treatment for epilepsy, particularly forms of the disease that are resistant to other therapies .
properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)18-9-5-4-8-17(18)19(27)24-10-11-25-12-14-26(15-13-25)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMUWSACYHPMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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